Metopimazine
Übersicht
Beschreibung
Metopimazine is a small molecule that belongs to the class of organic compounds known as phenothiazines . These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .
Synthesis Analysis
Metopimazine is rapidly metabolized to its active acid metabolite, which constitutes approximately 78–89% of the circulating drug . The elimination half-life of the parent drug is approximately 4.5 hours .
Molecular Structure Analysis
The molecular formula of Metopimazine is C22H27N3O3S2 . It has an average mass of 445.6 Da and a monoisotopic mass of 445.149384 Da .
Chemical Reactions Analysis
Metopimazine is primarily metabolized by a liver amidase in humans . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of Metopimazine acid, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of Metopimazine acid .
Physical And Chemical Properties Analysis
Metopimazine has a molecular formula of C22H27N3O3S2 and a molecular weight of 445.6 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemotherapy-Induced Nausea and Vomiting (CINV)
Metopimazine is a phenothiazine derivative with anti-dopaminergic activity, primarily used to prevent and treat nausea and vomiting associated with cancer chemotherapy . It acts as a dopamine D2 receptor antagonist and has shown efficacy in reducing the severity of CINV, particularly in cases where patients are refractory to initial therapy or unable to take corticosteroids .
Spectrophotometric Analysis
A novel spectrophotometric method has been developed for the quantitative determination of Metopimazine. This technique is based on the absorbance of its sulfoxide derivative, which is formed quickly and quantitatively at room temperature, providing a specific and reliable means of measuring the drug concentration in pharmaceutical forms .
Gastroparesis Treatment
Metopimazine is under clinical investigation for the treatment of gastroparesis, a condition characterized by delayed gastric emptying. As a peripherally restricted dopamine D2 receptor antagonist, Metopimazine has the potential to alleviate symptoms by modulating gastrointestinal motility .
Pharmacokinetic Studies
The pharmacokinetic properties of Metopimazine have been extensively studied. It is rapidly metabolized to its active acid metabolite, which constitutes the majority of the circulating drug in humans. Understanding its metabolic pathways is crucial for optimizing dosing regimens and improving therapeutic outcomes .
Development of Sublingual Formulations
Recent research has focused on the development of sublingual Metopimazine tablets. These formulations offer a rapid onset of action and may serve as an alternative to other antiemetics for the prevention of delayed CINV, especially in patients receiving moderately to highly emetogenic non-cisplatin-based chemotherapy .
Analytical Chemistry
Metopimazine’s chemical structure allows for its use in analytical chemistry as a reference compound. Its stability and reactivity make it suitable for developing new analytical methods, such as the spectrophotometric method mentioned earlier, which can be applied to quality control processes in pharmaceutical manufacturing .
Neurological Research
Although Metopimazine can cross the blood-brain barrier, its acid metabolite does so to a very limited extent. This characteristic makes it an interesting subject for neurological research, particularly in studying the effects of drugs on the central nervous system without significant central side effects .
Pharmaceutical Quality Control
The quantitative determination of Metopimazine content in bulk drugs and tablets is essential for pharmaceutical quality control. The spectrophotometric method provides a precise and accurate way to ensure the consistency and efficacy of Metopimazine-containing medications .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Metopimazine is a phenothiazine derivative with anti-dopaminergic activity . It has a high affinity for dopamine D2 receptors , and also α1-adrenoceptors and histamine H1 receptors . These receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and behavior.
Mode of Action
Metopimazine exerts its antiemetic effects via the chemoreceptor trigger zone . It acts as a highly potent and selective dopamine D2 and D3 receptor antagonist . The D2 receptor antagonism of metopimazine is thought to underlie its antiemetic and gastroprokinetic effects .
Biochemical Pathways
Metopimazine primarily affects the dopaminergic pathways in the body. By blocking the D2 and D3 receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in the regulation of mood, behavior, and the gastrointestinal system .
Pharmacokinetics
Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . The maximum plasma concentration (Cmax) of metopimazine is reached approximately 60 minutes after oral administration, and the elimination half-life is approximately two hours . The bioavailability of oral metopimazine is 19–34% . Oral absorption is reduced by food .
Result of Action
The primary result of metopimazine’s action is its antiemetic effect , which is used to treat nausea and vomiting . This is achieved through its antagonistic action on the dopamine D2 receptors, which helps regulate the gastrointestinal system and suppress the emetic response .
Action Environment
The action of metopimazine can be influenced by various environmental factors. For instance, food intake can reduce the oral absorption of metopimazine, affecting its bioavailability . Furthermore, the drug is primarily metabolized by a liver amidase in humans , suggesting that liver function and health can significantly impact the drug’s metabolism and efficacy.
Eigenschaften
IUPAC Name |
1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBKDMTIJBJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161224 | |
Record name | Metopimazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metopimazine | |
CAS RN |
14008-44-7 | |
Record name | Metopimazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14008-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metopimazine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metopimazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metopimazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metopimazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOPIMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238S75V9AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Metopimazine?
A1: Metopimazine is a dopamine D2 receptor antagonist. [, , ] It primarily exerts its antiemetic effects by blocking dopamine D2 receptors in the brain and gastrointestinal tract. [, , ]
Q2: How does Metopimazine compare to 5-HT3 receptor antagonists in terms of its antiemetic effects?
A2: While 5-HT3 antagonists primarily target the acute phase of chemotherapy-induced nausea and vomiting, Metopimazine appears to have a more pronounced effect on delayed symptoms. [, ] This difference in action makes it a valuable addition to antiemetic regimens, especially in cases where delayed symptoms are prominent or in combination with 5-HT3 antagonists for broader coverage. [, ]
Q3: Does Metopimazine interact with other neurotransmitter receptors?
A3: Yes, Metopimazine exhibits nanomolar affinity for alpha-1 adrenergic and histamine H1 receptors, in addition to dopamine D2 receptors. It has a weak affinity for muscarinic cholinergic receptors but no affinity for 5-HT3 receptors. []
Q4: What formulation strategies have been explored to improve Metopimazine's delivery?
A4: Research has explored incorporating Metopimazine into microenemas for rectal administration, achieving comparable bioavailability to oral dosing while potentially partially bypassing hepatic first-pass metabolism. [] Additionally, transdermal delivery systems have been studied, with cyclodextrins (specifically HPβCD and PMβCD) showing promise in enhancing Metopimazine's skin penetration in vitro. [, ]
Q5: What is the bioavailability of Metopimazine when administered orally?
A5: The oral bioavailability of Metopimazine is approximately 22.3%. [] This means that only about a fifth of the administered dose reaches the systemic circulation after oral administration due to factors like first-pass metabolism.
Q6: How does food intake affect the serum concentrations of Metopimazine?
A6: Studies show that food intake decreases the serum concentrations of Metopimazine. [] It is recommended that Metopimazine be taken on an empty stomach to enhance its absorption and potentially improve its therapeutic efficacy.
Q7: How is Metopimazine metabolized in humans?
A7: The primary metabolic pathway of Metopimazine involves a liver amidase, which converts it to Metopimazine acid (MPZA), the major circulating metabolite. While aldehyde oxidase (AO) can also contribute to MPZA formation, its role is minor. Cytochrome P450 enzymes (CYPs) play a negligible role in Metopimazine metabolism. []
Q8: What is the pharmacokinetic profile of Metopimazine in children?
A8: A study investigating the pharmacokinetics of orally administered Metopimazine in children found that it is rapidly absorbed, reaching a median maximum concentration (Cmax) of 17.2 ng/mL within an hour, with a half-life of 2.18 hours. [] The plasma concentrations of Metopimazine acid (MPZA) were higher than those of the parent drug.
Q9: What types of in vivo studies have been conducted to investigate the antiemetic efficacy of Metopimazine?
A9: Numerous clinical trials have been conducted to assess the efficacy of Metopimazine in preventing chemotherapy-induced nausea and vomiting (CINV). Studies have evaluated Metopimazine alone and in combination with other antiemetics, such as ondansetron and corticosteroids, in various chemotherapy settings. [, , , , ]
Q10: What are the common side effects associated with Metopimazine?
A10: While a comprehensive list of side effects is not within the scope of this scientific Q&A, constipation is a frequently reported side effect, particularly when Metopimazine is used in combination with other antiemetic agents. [, ]
Q11: Has Metopimazine been linked to an increased risk of stroke?
A11: A nationwide case-time-control study using data from the French healthcare system (SNDS) found an increased risk of ischemic stroke associated with recent use of antidopaminergic antiemetics, including Metopimazine. [] The study suggested a higher risk in the first few days of use.
Q12: What analytical techniques have been used to quantify Metopimazine and its metabolite in biological samples?
A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) has been employed to measure the concentrations of Metopimazine and its active metabolite, Metopimazine acid (MPZA), in serum. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.